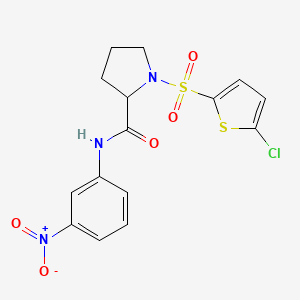

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the chlorothiophene moiety: This can be done through coupling reactions, such as Suzuki or Stille coupling.

Nitration of the phenyl ring: This step involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) undergoes nucleophilic substitution under alkaline or acidic conditions due to the electron-withdrawing nature of the sulfonyl group. This reactivity enables functional group transformations critical for pharmacological optimization.

Key Findings :

-

Substitutions at the sulfonamide sulfur enhance lipophilicity, as demonstrated by improved antiviral activity in thiophene-sulfonamide analogs .

-

Steric hindrance from the pyrrolidine ring limits reactivity with bulky nucleophiles.

Hydrolysis of the Carboxamide Group

The pyrrolidine-2-carboxamide group undergoes hydrolysis under strongly acidic or basic conditions, yielding carboxylic acid derivatives.

Structural Insight :

Hydrolysis products like 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid (PubChem CID: 3871411) retain biological activity, suggesting metabolic stability influences drug design .

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The 3-nitrophenyl group directs electrophiles to specific positions via its electron-withdrawing nitro (-NO₂) group.

Electronic Effects :

-

Nitro groups increase electrophilicity at the meta position, enabling targeted modifications .

-

Chlorination at the meta position enhances antibacterial activity in related thiazole derivatives.

Reduction of the Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂), altering electronic properties and bioactivity.

Biological Impact :

Reduction to an amine group has been linked to increased binding affinity for bacterial dihydropteroate synthase in sulfonamide antibiotics.

Ring-Opening Reactions of the Pyrrolidine Moiety

The pyrrolidine ring undergoes strain-mediated reactions under harsh conditions.

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Acidic ring-opening | Concentrated H₂SO₄, 100°C | Sulfuric acid | Cleavage to form linear sulfonamide derivatives | |

| Oxidative degradation | KMnO₄, acidic conditions | Potassium permanganate | Oxidation to succinic acid derivatives |

Mechanistic Note :

Ring-opening diminishes conformational rigidity, often reducing target-binding efficiency.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with established trends in sulfonamide and nitroaromatic chemistry:

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide may exhibit:

- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.

- Anticancer effects : Targeting specific pathways involved in tumor growth.

- Antimicrobial activity : Particularly against resistant strains of bacteria.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrrolidine carboxamides can inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cells stimulated by lipopolysaccharides. This suggests a mechanism through which this compound could exert anti-inflammatory effects .

- Anticancer Research : In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the nitrophenyl group is believed to enhance these effects by improving binding affinity to target proteins involved in cancer progression .

- Antimicrobial Properties : High-throughput screening has identified pyrrolidine carboxamides as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis. This highlights the potential of this compound in developing novel antituberculosis agents .

Wirkmechanismus

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure with the nitro group in a different position.

Uniqueness

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique functional groups, including a pyrrolidine ring, sulfonyl group, and nitrophenyl moiety, suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O5S2, and it has a molecular weight of approximately 429.89 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN3O5S2 |

| Molecular Weight | 429.89 g/mol |

| CAS Number | 1099772-08-3 |

The compound is primarily utilized in research settings, particularly in studies related to neuropharmacology and cancer therapy.

Interaction Studies

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in its interaction with the cannabinoid receptor type 1 (CB1). This receptor is involved in various physiological processes, including pain sensation and mood regulation. The presence of the nitrophenyl group may enhance the compound's reactivity towards biological targets, making it a promising candidate for neuropharmacological applications.

Potential Therapeutic Applications

Research suggests that compounds with similar structures may exhibit anti-inflammatory, analgesic, or anticancer properties. The mechanism of action typically involves modulation of enzyme activity or receptor interactions:

- Neuropharmacology : Potential implications for treating conditions like chronic pain or anxiety disorders.

- Cancer Therapy : Investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of similar compounds on CB1 receptors, suggesting that modifications to the nitrophenyl group could enhance binding affinity and specificity. This indicates potential therapeutic benefits in managing neurodegenerative diseases.

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit the growth of non-small cell lung cancer (NSCLC) cells. The proposed mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The mechanism by which this compound exerts its effects is believed to involve:

- Receptor Modulation : Interaction with CB1 receptors leading to altered neurotransmitter release.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide | Similar structure with bromine instead of chlorine | Different reactivity due to bromine's larger size |

| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | Nitro group in a different position | Variation in biological activity due to positional isomerism |

The specific positioning of functional groups in this compound may significantly influence its chemical reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O5S2/c16-13-6-7-14(25-13)26(23,24)18-8-2-5-12(18)15(20)17-10-3-1-4-11(9-10)19(21)22/h1,3-4,6-7,9,12H,2,5,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSSRNIJJQJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.